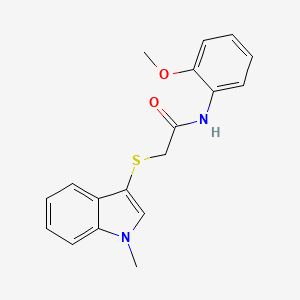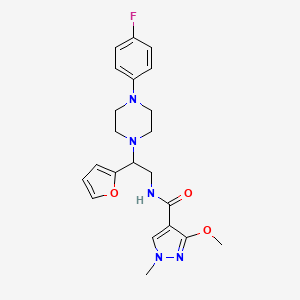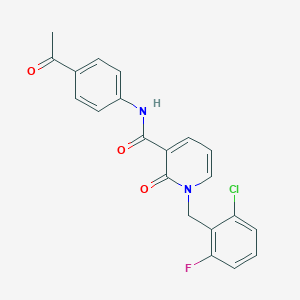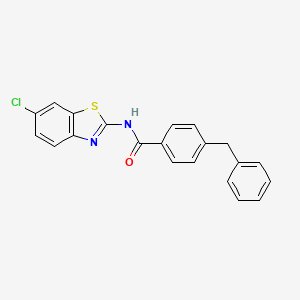![molecular formula C15H11FN4O B2626249 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-18-6](/img/structure/B2626249.png)
5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrimidine core structure . This type of structure is common in many biologically active compounds, including potential neuroprotective and anti-neuroinflammatory agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
Fluorinated Pyrimidines in Cancer Treatment
Fluorine Chemistry in Cancer Therapy
Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in treating cancer. The review covers methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical studies. Insights into how these compounds affect nucleic acid structure and dynamics, beyond the well-known inhibition of thymidylate synthase (TS), have been achieved through both computational and experimental studies. The potential for using polymeric fluorinated pyrimidines in personalized medicine is discussed, highlighting new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity (W. Gmeiner, 2020).
Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
This review focuses on the regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. It addresses literature controversies regarding substituent regio-orientation on the pyrimidine ring, providing clarity on the significance of regio-orientation in synthetic pathways and the impact on medicinal applications (M. Mohamed, A. M. Mahmoud, 2019).
Medicinal Perspectives of Pyrimidine Derivatives
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively reviewed for their potential as anti-Alzheimer's agents. This comprehensive review underscores the structural activity relationship (SAR) of pyrimidine derivatives, highlighting their broad spectrum of medicinal properties and the ongoing challenges in drug development for neurological disorders. The review suggests a significant opportunity for further exploration of this scaffold in developing potential drug candidates (Subham Das et al., 2021).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
This review elaborates on the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Highlighting SAR studies, it presents the wide range of medicinal properties exhibited by compounds based on this scaffold, such as anticancer, CNS agents, and anti-inflammatory properties. The review emphasizes the need for further medicinal chemistry efforts to exploit this privileged scaffold in drug development (S. Cherukupalli et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFYVREGLQTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)


![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)


![(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2626187.png)